N'-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
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Overview
Description
N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation reaction between an aldehyde or ketone and a hydrazide. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions using optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to the corresponding hydrazide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may regenerate the hydrazide.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide include other hydrazones and Schiff bases with similar structural features.
Uniqueness
The uniqueness of N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C20H19N3O2/c1-14-6-7-17(19(24)10-14)12-22-23-20(25)13-21-18-9-8-15-4-2-3-5-16(15)11-18/h2-12,21,24H,13H2,1H3,(H,23,25)/b22-12+ |
InChI Key |
QEZJYCJDNMGGLA-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=N/NC(=O)CNC2=CC3=CC=CC=C3C=C2)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C=NNC(=O)CNC2=CC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
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